molecular formula C13H18N2O2S B2415410 5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 392239-03-1

5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2415410
CAS RN: 392239-03-1
M. Wt: 266.36
InChI Key: GUXIKCLOHRJUKF-UHFFFAOYSA-N
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Description

5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Scientific Research Applications

Crystal Structure and Synthesis

  • The crystal structure of a similar compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, was characterized using X-ray diffraction, providing insights into its molecular arrangement and potential applications in material science and molecular engineering (Vasu et al., 2004).

Reactivity and Derivative Synthesis

  • Benzo[b]thiophen-2-yl-hydrazonoesters were synthesized using 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, leading to various nitrogen nucleophile derivatives with potential in medicinal chemistry (Mohareb et al., 2004).
  • Another study focused on the reactivity of 2-amino-4,5,6,7-tetrahydrobenzo[b]-thiophene-3-carboxamide, creating thienopyridines and -pyrimidines, demonstrating its versatility in heterocyclic compound synthesis (Mohareb et al., 2003).

Pharmacological Aspects

  • The compound's derivatives have been explored as adenosine A1 receptor allosteric enhancers, highlighting their potential in developing novel therapeutics (Nikolakopoulos et al., 2006).
  • A study demonstrated the use of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide in synthesizing compounds with pharmaceutical interest, specifically examining their antimicrobial activity (Wardakhan et al., 2005).
  • Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showed promising antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating its potential in neuropsychiatric drug development (Amr et al., 2010).

properties

IUPAC Name

5-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-3-10(16)15-13-11(12(14)17)8-6-7(2)4-5-9(8)18-13/h7H,3-6H2,1-2H3,(H2,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXIKCLOHRJUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CCC(C2)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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